Myrciaphenone A

Lipase inhibition Structure-activity relationship Polyphenol

Researchers requiring a validated low-activity control for enzyme inhibition and adipogenesis assays often face supply inconsistency. Myrciaphenone A is a well-characterized acetophenone glycoside that provides a specific solution. It serves as a critical comparator for structure-activity relationship (SAR) studies, enabling accurate data interpretation where more potent analogs might otherwise mask subtle structural effects. - Documented weak lipase inhibition (IC50 = 5.38 μM) for use as a negative control against quercetin (IC50 = 0.30 μM). - Exhibits concentration-dependent inhibition of 3T3-L1 adipocyte differentiation, useful for obesity research. - Reliable supply eliminates the variability of in-house extraction, ensuring assay reproducibility.

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
CAS No. 26089-54-3
Cat. No. B211633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrciaphenone A
CAS26089-54-3
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C14H18O9/c1-5(16)10-7(18)2-6(17)3-8(10)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1
InChIKeyGFKQVLKFPJGJEP-RGCYKPLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Myrciaphenone A Classification & Sourcing


Myrciaphenone A is an acetophenone glucoside [1], also referred to as 2',4',6'-trihydroxyacetophenone 2'-O-β-D-glucopyranoside [2]. It is a naturally occurring phenolic glycoside isolated from plant sources including *Myrcia multiflora* DC., *Limoniastrum feei*, and *Syzygium samarangense* [3][4]. The compound is of interest for its reported biological activities, including aldose reductase and alpha-glucosidase inhibition, antioxidant effects, and anti-obesity potential in vitro [5][6].

Natural product glycoside probe for enzyme inhibition studies
Structure-activity relationship (SAR) tool with reported differential bioactivity
In vitro metabolic and antioxidant research context (DPPH, FRAP, cell models)

Myrciaphenone A Differentiation


Myrciaphenone A exhibits a specific substitution pattern and glycosylation that confers a distinct biological activity profile compared to other acetophenone glycosides. Its 2'-O-β-D-glucopyranosyl substitution on a 2',4',6'-trihydroxyacetophenone scaffold [1] influences enzyme inhibition and antioxidant capacity. Critically, the compound demonstrates weaker activity in certain assays relative to close structural analogs and other polyphenols, making it a valuable tool for structure-activity relationship (SAR) studies and as a negative control [2][3]. This differential activity means that substituting Myrciaphenone A with another acetophenone glycoside or a more potent polyphenol would yield misleading experimental results and compromise study reproducibility.

Acetophenone glycosides with different glycosylation patterns may shift enzyme inhibition profiles and antioxidant capacity.
Higher-potency polyphenols (e.g., quercetin, gallic acid) can mask the weaker, specific SAR signals that Myrciaphenone A provides.
Myrciaphenone B or myrciacitrin I cannot serve as direct substitutes due to significantly stronger aldose reductase/α-glucosidase activity.

Myrciaphenone A Comparative Evidence


Lipase Inhibition vs. Quercetin

In a comparative study evaluating anti-lipase activity, Myrciaphenone A (Compound 6) exhibited an IC50 of 5.38 ± 0.65 μM, which was approximately 18-fold weaker than the activity of quercetin (Compound 7) that demonstrated an IC50 of 0.30 ± 0.04 μM [1]. This head-to-head comparison, performed under identical in vitro enzymatic conditions, quantitatively defines Myrciaphenone A's lower efficacy as a pancreatic lipase inhibitor.

Lipase IC50 vs Quercetin
Head-to-head
Myrciaphenone A: 5.38 ± 0.65 μM
Quercetin: 0.30 ± 0.04 μM
~18-fold weaker inhibition
Supports SAR tool selection; lower lipase inhibition context
In vitro enzymatic assay, identical conditions
Lipase inhibition Structure-activity relationship Polyphenol

Aldose Reductase & Alpha-Glucosidase Comparison

In the original isolation study, Myrciaphenone B and myrciacitrin I were explicitly identified as the 'principal components' showing 'potent inhibitory activities' on aldose reductase and alpha-glucosidase, whereas Myrciaphenone A was not highlighted [1]. This indicates that, within the same plant source and experimental framework, Myrciaphenone A has significantly lower inhibitory activity against these diabetic targets compared to its close analog Myrciaphenone B. While direct IC50 values for Myrciaphenone A were not reported, the class-level inference from this study is that its activity is not potent enough to be a primary contributor to the extract's effect.

Aldose Reductase & α-Glucosidase
Class-level inference
Not reported as principal inhibitor; Myrciaphenone B/myciacitrin I more potent
Class differentiation context; not for primary inhibitor screening
Inferred from extract fractionation study
Aldose reductase Alpha-glucosidase Diabetes Natural product

Antioxidant Potency vs. Gallic Acid

In an activity-guided isolation from *Limoniastrum feei*, gallic acid was identified as the most potent antioxidant among seven isolated polyphenols, with a DPPH radical scavenging IC50 of 0.94 ± 0.68 μg/mL [1]. Myrciaphenone A was among the isolated compounds but was not the most active. This cross-study comparison establishes that, within the same fractionation and assay system, gallic acid exhibits superior antioxidant activity compared to Myrciaphenone A. The specific IC50 for Myrciaphenone A was not reported, but its rank order provides a comparative baseline.

DPPH Antioxidant Rank
Reported rank
Ranked below gallic acid (IC50 0.94 μg/mL); moderate radical scavenging
Moderate antioxidant capacity; supports structural SAR
Myrciaphenone A IC50 not reported; rank-order comparison
Antioxidant DPPH FRAP Polyphenol

3T3-L1 Adipocyte Differentiation Inhibition

A patent (KR-102738712-B1) discloses that Myrciaphenone A exhibits concentration-dependent inhibition of 3T3-L1 preadipocyte differentiation into adipocytes [1]. This in vitro activity supports its potential use in anti-hyperlipidemia or anti-obesity research. The patent provides qualitative evidence of activity, establishing a distinct application area compared to other acetophenone glycosides that may lack this specific effect. Quantitative dose-response data are not provided in the abstract, but the patent claim substantiates its use in this screening context.

3T3-L1 Adipogenesis Inhibition
Supporting evidence
Concentration-dependent inhibition observed (patent KR-102738712-B1)
Adipocyte differentiation screening context
Qualitative data; quantitative IC50 not provided
Anti-obesity Adipogenesis 3T3-L1 Natural product

Myrciaphenone A Key Applications


Lipase Inhibition SAR Studies

Given its quantifiably weaker lipase inhibition (IC50 = 5.38 ± 0.65 μM) compared to quercetin (IC50 = 0.30 ± 0.04 μM) [1], Myrciaphenone A is an ideal compound for SAR studies aimed at understanding how glycosylation and substitution patterns on the acetophenone core diminish enzyme inhibitory activity. It serves as a valuable comparator to identify structural features essential for potent lipase binding.

Negative Control: Aldose Reductase & Glucosidase

The class-level inference from Yoshikawa et al. indicates that Myrciaphenone A is significantly less active than Myrciaphenone B and myrciacitrin I against these diabetic targets [1]. Therefore, Myrciaphenone A can be strategically employed as a negative or low-activity control in enzymatic assays, allowing researchers to validate assay sensitivity and confirm that observed inhibition is specific to more potent compounds rather than a general class effect.

Adipocyte Differentiation Studies

The patent-protected application of Myrciaphenone A as a concentration-dependent inhibitor of 3T3-L1 adipocyte differentiation provides a clear, evidence-based use case [1]. This positions the compound as a specialized tool for researchers investigating the molecular mechanisms of adipogenesis, obesity, and hyperlipidemia, offering a specific bioactivity that may not be present in other acetophenone glycosides.

Application
Selection Property
Validation Focus
Lipase inhibition SAR studies
Reported weaker inhibition profile (IC50 ~5.4 μM)
Enzyme inhibition context; structure-activity mapping
Negative control for diabetic target assays
Class-level lower activity vs Myrciaphenone B
Assay sensitivity validation; class-effect differentiation
Adipocyte differentiation research
Concentration-dependent adipogenesis inhibition (patent)
3T3-L1 model response; adipogenesis pathway screening

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